N-(2-hydrazinyl-2-oxoethyl)benzenesulfonamide
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Overview
Description
N-(2-hydrazinyl-2-oxoethyl)benzenesulfonamide is an organic compound with the molecular formula C8H11N3O3S. It is characterized by the presence of a hydrazine group, a sulfonamide group, and a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydrazinyl-2-oxoethyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydrazinyl-2-oxoethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other oxidation products.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include azides, hydrazones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-hydrazinyl-2-oxoethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-hydrazinyl-2-oxoethyl)benzenesulfonamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The sulfonamide group can also interact with biological molecules, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydrazinyl-2-oxoethyl)-3,4-dimethoxybenzamide
- N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl)nicotinamide
Uniqueness
N-(2-hydrazinyl-2-oxoethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of hydrazine and sulfonamide functionalities, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-(2-hydrazinyl-2-oxoethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c9-11-8(12)6-10-15(13,14)7-4-2-1-3-5-7/h1-5,10H,6,9H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPQROAGBZYQKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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